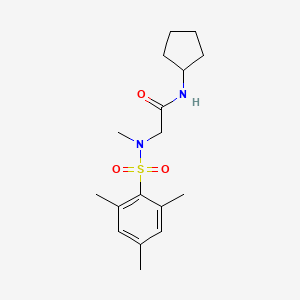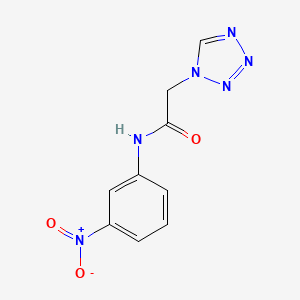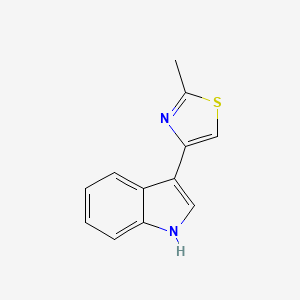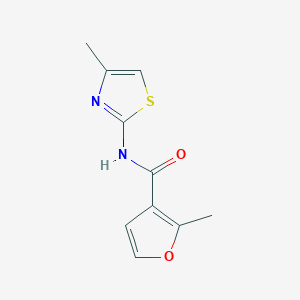
2-acetyl-1-methyl-1H-indol-3-yl 2-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-1-methyl-1H-indol-3-yl 2-furoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of indole, a heterocyclic organic compound that is found in many natural products. The synthesis of this compound has been achieved using various methods, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 2-acetyl-1-methyl-1H-indol-3-yl 2-furoate has been investigated in detail. The compound has been shown to bind to DNA through intercalation, which is the insertion of the compound between the base pairs of the DNA helix. This binding leads to a conformational change in the DNA, which can affect DNA replication and transcription. Additionally, the compound has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a key process in tumor growth. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-acetyl-1-methyl-1H-indol-3-yl 2-furoate in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA interactions. Additionally, the compound has been shown to have potent anti-cancer activity, making it a potential candidate for future cancer therapies. However, one of the limitations of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are many potential future directions for the study of 2-acetyl-1-methyl-1H-indol-3-yl 2-furoate. One direction is the development of new cancer therapies based on the compound's anti-cancer activity. Another direction is the development of new fluorescent probes for the detection of DNA based on the compound's fluorescent properties. Additionally, the compound's anti-inflammatory effects could be further studied for their potential applications in the treatment of inflammatory diseases. Finally, the compound's mechanism of action could be further investigated to better understand its interactions with DNA and other biomolecules.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. The compound has been shown to have potent anti-cancer activity, making it a potential candidate for future cancer therapies. Additionally, the compound's fluorescent properties make it a useful tool for studying DNA interactions. The compound's anti-inflammatory effects could also be further studied for their potential applications in the treatment of inflammatory diseases. There are many potential future directions for the study of this compound, and further research in this area could lead to new discoveries and applications.
合成法
The synthesis of 2-acetyl-1-methyl-1H-indol-3-yl 2-furoate has been achieved using various methods. One of the most common methods involves the reaction of 2-acetyl-1-methylindole with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography. Another method involves the reaction of 2-acetyl-1-methylindole with furoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization.
科学的研究の応用
2-acetyl-1-methyl-1H-indol-3-yl 2-furoate has been used in scientific research for a variety of applications. One of the most common applications is as a fluorescent probe for the detection of DNA. The compound has been shown to bind to DNA and emit fluorescence, making it a useful tool for studying DNA interactions. Additionally, the compound has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for future cancer therapies.
特性
IUPAC Name |
(2-acetyl-1-methylindol-3-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10(18)14-15(21-16(19)13-8-5-9-20-13)11-6-3-4-7-12(11)17(14)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPGCMWCXBZZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)


![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)





![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)